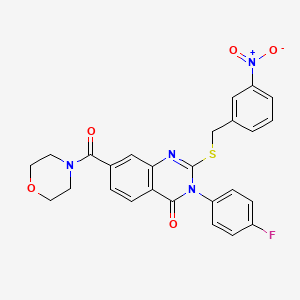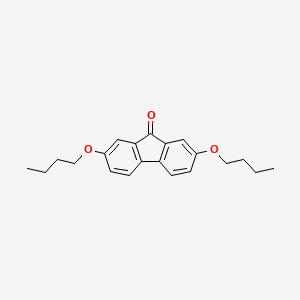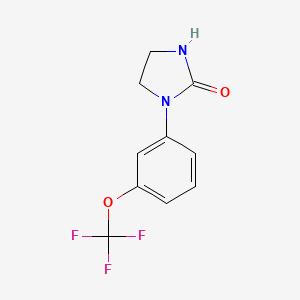
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O5S and its molecular weight is 520.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound of interest is part of a broader class of quinazoline derivatives known for their potential in various biological and chemical applications. A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates from a precursor compound related to the antibiotic drug linezolid. These compounds displayed promising antimicrobial activity against a range of bacteria and fungi. The study's findings underline the antimicrobial potency of sulfonamide derivatives, particularly against fungi, when compared to carbamate derivatives. This research contributes to understanding the synthetic versatility of quinazoline derivatives and their potential as antimicrobial agents (Janakiramudu et al., 2017).
Quinazoline Derivatives as Anticancer Agents
Another significant application of quinazoline derivatives is in the field of oncology. Ovádeková et al. (2005) examined the cytotoxic and antiproliferative activity of a synthetically prepared quinazoline derivative on the human cancer cell line HeLa. The compound demonstrated potent anticancer activity, with IC50 values suggesting its potential as a promising anticancer drug. This study highlights the therapeutic potential of quinazoline derivatives in cancer treatment, emphasizing their role as multitarget agents capable of inducing cytotoxic effects on tumor cells (Ovádeková et al., 2005).
Quinazolinones in Corrosion Inhibition
Quinazolinone derivatives also find applications in industrial settings, such as corrosion inhibition. Errahmany et al. (2020) synthesized new quinazolinone compounds and evaluated their efficiency against mild steel corrosion in acidic medium. The compounds demonstrated high inhibition efficiencies, indicating their potential as effective corrosion inhibitors. This research showcases the utility of quinazolinone derivatives in protecting metal surfaces against corrosion, contributing to their practical applications beyond biological activities (Errahmany et al., 2020).
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5S/c27-19-5-7-20(8-6-19)30-25(33)22-9-4-18(24(32)29-10-12-36-13-11-29)15-23(22)28-26(30)37-16-17-2-1-3-21(14-17)31(34)35/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFRKDMCGKZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)


![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2727865.png)
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)

![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)
![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)
